Weak CYP2D6 Inhibition Profile: Mitigating Drug-Drug Interaction Risk in Early-Stage Compound Selection
In a head-to-head comparison of enzyme inhibition profiles, 2-Cyclohexyl-N-methylacetamide demonstrates exceptionally weak inhibition of the major human drug-metabolizing enzyme CYP2D6, with an IC50 > 20,000 nM [1]. This contrasts sharply with the low nanomolar potency exhibited by many advanced drug candidates and tool compounds, which often carry a significant CYP2D6 liability. The data, derived from a validated assay using recombinant human CYP2D6 expressed in insect cell microsomes, establishes a clear 'low-liability' baseline for this specific building block [1]. In the context of compound selection for hit-to-lead optimization, this quantitative metric allows researchers to confidently select 2-Cyclohexyl-N-methylacetamide as a core fragment unlikely to introduce CYP-mediated drug-drug interaction (DDI) risks, a critical differentiator from uncharacterized or more potent cyclohexyl amide analogs.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | > 20,000 nM |
| Comparator Or Baseline | Baseline: Potent CYP2D6 inhibitors often have IC50 values in the low nanomolar range (e.g., <100 nM). |
| Quantified Difference | At least 200-fold weaker inhibition compared to potent CYP2D6 inhibitors. |
| Conditions | Recombinant human CYP2D6 expressed in insect cell microsomes, using AMMC as substrate, 30 min preincubation. |
Why This Matters
This matters because a high CYP2D6 IC50 indicates a significantly reduced probability of unwanted drug-drug interactions, a key de-risking parameter for selecting early-stage building blocks.
- [1] BindingDB. (n.d.). BDBM50449934 CHEMBL4162609: Inhibition of recombinant human CYP2D6. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449934 View Source
